Sodium 4-hydroxyphenyl phosphate

Vue d'ensemble

Description

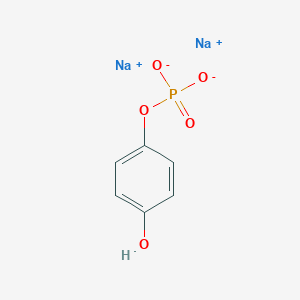

Sodium 4-hydroxyphenyl phosphate is an organic compound with the molecular formula C6H5Na2O5P. It is a sodium salt of 4-hydroxyphenyl phosphate and is commonly used in various biochemical and industrial applications. This compound is known for its role as a substrate in enzymatic reactions, particularly those involving alkaline phosphatase.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyphenyl phosphate can be synthesized through the reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The general reaction is as follows:

4-Hydroxyphenyl phosphoric acid+Sodium hydroxide→Sodium 4-hydroxyphenyl phosphate+Water

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product .

Types of Reactions:

Oxidation: The compound can be oxidized to form quinones under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Alkaline phosphatase, aqueous medium, ambient temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products:

Hydrolysis: 4-Hydroxyphenol and inorganic phosphate.

Oxidation: Quinones.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Enzymatic Assays

Sodium 4-hydroxyphenyl phosphate serves as a substrate in enzymatic assays, particularly for alkaline phosphatase (ALP). The hydrolysis of this compound by ALP results in the formation of 4-hydroxyphenol and inorganic phosphate, which can be quantitatively measured. This reaction is crucial for various diagnostic tests, including:

- Enzyme-Linked Immunosorbent Assays (ELISA) : Used for detecting ALP activity in clinical samples.

- Diagnostic Tests : Employed to assess liver and bone diseases by measuring ALP levels.

Fluorescent Polymer Dots

This compound is also utilized in the synthesis of fluorescent silicon-containing polymer dots. These dots are valuable in analytical applications, providing a means to detect enzyme activity through fluorescence changes upon substrate hydrolysis.

Medical Applications

This compound has been investigated for its potential therapeutic roles:

- Antileishmanial Activity : Research indicates that derivatives of 4-hydroxyphenyl compounds exhibit significant activity against Leishmania parasites. For instance, certain phosphonium salts derived from 4-hydroxyphenyl structures have shown effectiveness in reducing parasite loads in infected mice models .

- Biomarker for Disease : The compound's derivatives are being explored as biomarkers for various conditions, including intestinal dysbiosis and certain cancers. The detection of these biomarkers can aid in early diagnosis and monitoring of disease progression .

Synthesis of Specialty Chemicals

In the industrial sector, this compound is used as an intermediate in the synthesis of various specialty chemicals. Its unique properties allow it to participate in reactions that yield valuable chemical products.

Production Processes

The industrial production of this compound typically involves the reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide under controlled conditions to maximize yield and purity. The process may include crystallization and filtration steps to isolate the final product.

Case Study 1: Enzymatic Activity Detection

In a study focusing on the detection of alkaline phosphatase activity, this compound was used as a substrate to generate a fluorescent signal proportional to enzyme activity. This methodology demonstrated high sensitivity and specificity, making it suitable for clinical diagnostics.

Case Study 2: Antileishmanial Research

A research project evaluated the efficacy of phosphonium salts derived from this compound against Leishmania donovani. Results showed a significant reduction in parasite load in treated mice, indicating potential for developing new antileishmanial therapies .

Mécanisme D'action

The primary mechanism of action of sodium 4-hydroxyphenyl phosphate involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-hydroxyphenol and inorganic phosphate. This reaction is crucial in various biochemical assays and diagnostic tests .

Comparaison Avec Des Composés Similaires

Sodium 4-nitrophenyl phosphate: Another substrate for alkaline phosphatase, used in similar enzymatic assays.

Sodium phenyl phosphate: A simpler analogue used in biochemical studies.

Uniqueness: Sodium 4-hydroxyphenyl phosphate is unique due to its specific interaction with alkaline phosphatase, making it a valuable tool in diagnostic assays. Its hydrolysis product, 4-hydroxyphenol, is also a useful intermediate in various chemical reactions .

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can effectively utilize this compound in their work.

Activité Biologique

Sodium 4-hydroxyphenyl phosphate (4-HPP) is a compound that has garnered attention for its biological activity, particularly in relation to enzyme interactions and potential therapeutic applications. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action

this compound primarily targets alkaline phosphatase (ALP) , an enzyme involved in various physiological processes, including dephosphorylation reactions. The compound acts as a substrate for ALP, undergoing enzymatic hydrolysis to produce hydroquinone, which is biologically active.

Mode of Action

The hydrolysis process is influenced by environmental factors such as pH and temperature. The interaction between 4-HPP and ALP leads to significant biochemical changes within cells, impacting various metabolic pathways.

Enzyme Interactions

4-HPP has been shown to interact with multiple enzymes and proteins. Its hydrolysis by ALP not only produces hydroquinone but also influences other biochemical pathways involving oxidative stress and cellular signaling.

Cellular Effects

The compound affects cellular functions by modulating cell signaling pathways and gene expression. Research indicates that 4-HPP can influence the production of reactive oxygen species (ROS), which play a critical role in cellular signaling and homeostasis .

Study on Anti-Allergic Activity

A study investigated the anti-allergic properties of compounds derived from 4-hydroxyphenyl structures. It was found that these compounds effectively inhibited mast cell degranulation, suggesting potential therapeutic applications for allergic conditions .

Anti-Inflammatory Activity

Research has shown that derivatives of 4-hydroxyphenyl phosphate exhibit anti-inflammatory effects. For instance, one study demonstrated that treatment with a related compound significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Another area of research focused on the anticancer properties of compounds containing the 4-hydroxyphenyl moiety. Some studies reported that these compounds could inhibit tumor cell proliferation in various cancer models, suggesting their utility in cancer therapy .

Data Tables

Future Directions

Research on this compound continues to evolve, with potential applications in therapeutic areas such as oncology and immunology. Future studies should focus on:

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities.

- Clinical Trials: Evaluating the efficacy and safety of 4-HPP in clinical settings.

- Formulation Development: Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Propriétés

IUPAC Name |

disodium;(4-hydroxyphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYKXZZXDRGNST-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596669 | |

| Record name | Disodium 4-hydroxyphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20368-79-0 | |

| Record name | Disodium 4-hydroxyphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "In situ formation of fluorescent silicon-containing polymer dots for alkaline phosphatase activity detection and immunoassay". What role does Sodium 4-hydroxyphenyl phosphate play in this context?

A1: this compound acts as a substrate for the enzyme alkaline phosphatase (ALP). [] ALP cleaves the phosphate group from this compound, generating free 4-hydroxyphenol. This product can then undergo further reactions, such as oxidation, leading to the formation of fluorescent products. In the context of this research, the fluorescence generated is directly proportional to the activity of ALP, enabling its detection and quantification. This principle can be further applied in immunoassays, where ALP is often conjugated to antibodies. The amount of fluorescent signal generated can then be correlated to the concentration of the target analyte.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.